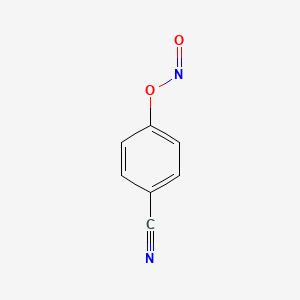

4-Cyanophenyl nitrite

Description

Structure

3D Structure

Properties

CAS No. |

147297-34-5 |

|---|---|

Molecular Formula |

C7H4N2O2 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

(4-cyanophenyl) nitrite |

InChI |

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)11-9-10/h1-4H |

InChI Key |

AIMPUEUWJGKLKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)ON=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Aryl Nitrite Esters

Direct O-Nitrosation of Phenolic Precursors

Direct O-nitrosation involves the reaction of a phenolic compound with a nitrosating agent to form the corresponding aryl nitrite (B80452) ester. This approach is often complicated by a competing reaction, C-nitrosation, which leads to the formation of nitrosophenols.

Reagent-Controlled O-Nitrosation Systems

The direct nitrosation of phenols is typically carried out using nitrous acid (HNO₂), which is generated in situ from the acidification of a nitrite salt, such as sodium nitrite (NaNO₂) google.comwikipedia.org. The reaction is generally performed in an acidic aqueous medium.

The choice of nitrosating agent and reaction conditions can influence the ratio of O-nitrosation to C-nitrosation. While the direct O-nitrosation of phenols can be challenging to control, certain reagent systems have been developed to favor the formation of the nitrite ester. For instance, the use of metal nitrites in conjunction with an acid can provide a source of the nitrosonium ion (NO⁺), the key electrophile in the reaction google.com.

A general representation of the direct nitrosation of a phenol (B47542) is shown below:

ArOH + HNO₂ ⇌ ArONO + H₂O

However, for phenols bearing electron-withdrawing substituents, such as the 4-cyano group, the nucleophilicity of both the hydroxyl oxygen and the aromatic ring is diminished, making the reaction more challenging.

Mechanistic Considerations in Direct Nitrosation

The mechanism of direct nitrosation of phenols is a subject of ongoing investigation, with evidence supporting multiple pathways. The predominant electrophile in acidic solutions is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid followed by the loss of a water molecule csbsju.edu.

The reaction can then proceed via two main competing pathways:

O-Nitrosation: The lone pair of electrons on the phenolic oxygen attacks the nitrosonium ion, leading to the formation of the aryl nitrite ester. This step is generally considered to be reversible.

C-Nitrosation: The aromatic ring, activated by the hydroxyl group, undergoes electrophilic aromatic substitution by the nitrosonium ion. This typically occurs at the ortho and para positions. For 4-cyanophenol, the para position is blocked, so attack would be favored at the ortho position.

The initially formed aryl nitrite ester (O-nitrosation product) can also undergo an intramolecular rearrangement to the more thermodynamically stable C-nitrosophenol. This rearrangement is thought to proceed through the homolytic cleavage of the O-N bond to form a phenoxy radical and nitric oxide, which then recombine at a carbon atom of the aromatic ring.

For phenols with electron-withdrawing groups, the rate of both O- and C-nitrosation is generally slower due to the reduced nucleophilicity of the substrate.

Transnitrosation Reactions Utilizing Established Nitrite Donors

Transnitrosation involves the transfer of a nitroso group from a donor molecule to the phenolic substrate. This method can offer milder reaction conditions compared to direct nitrosation with nitrous acid.

Alkyl Nitrites as Transnitrosating Agents

Alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, are commonly employed as nitroso group donors in organic synthesis masterorganicchemistry.com. In the context of phenol nitrosation, these reagents can transfer the nitroso group to the phenolate (B1203915) ion.

The reaction is typically carried out in a suitable organic solvent. The initial step is believed to be the O-nitrosation of the phenolate ion to form the aryl nitrite ester. However, as with direct nitrosation, this intermediate can then rearrange to the C-nitrosated product.

| Nitrite Donor | Phenolic Substrate | Product(s) | Reference |

| tert-Butyl Nitrite | Phenol | o-Nitrosophenol, p-Nitrosophenol | masterorganicchemistry.com |

| Isoamyl Nitrite | Phenol | p-Nitrosophenol | masterorganicchemistry.com |

This table illustrates the use of alkyl nitrites in the nitrosation of phenol, which primarily yields C-nitrosated products.

Optimization of Reaction Conditions for Transfer Efficiency

The efficiency of transnitrosation and the selectivity between O- and C-nitrosation are highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the nature of the base used to generate the phenolate can play a crucial role.

For phenols with electron-withdrawing groups, the formation of the C-nitrosated product via transnitrosation has been observed to be negligible in some cases. This suggests that while the initial O-nitrosation may occur, the subsequent rearrangement to the C-nitroso isomer is disfavored. This could potentially allow for the isolation of the O-nitrosated product, 4-cyanophenyl nitrite, under carefully controlled conditions that prevent its decomposition or rearrangement. However, specific optimized conditions for the synthesis and isolation of this compound via this method are not extensively documented in the literature.

Indirect Synthetic Pathways via Diazotization-Coupling Approaches

An indirect yet often more reliable method for the synthesis of aryl nitrites, particularly for substrates that are sensitive or unreactive under direct nitrosation conditions, involves the diazotization of an aromatic amine followed by a substitution reaction.

This two-step sequence for the synthesis of this compound would begin with the diazotization of 4-aminobenzonitrile (B131773). This is typically achieved by treating the amine with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) csbsju.eduwikipedia.org.

H₂N-Ar-CN + NaNO₂ + 2HX → X⁻⁺N₂-Ar-CN + NaX + 2H₂O

The resulting 4-cyanobenzenediazonium salt is a versatile intermediate. The diazonium group is an excellent leaving group (as N₂) and can be displaced by a variety of nucleophiles.

To synthesize the target this compound, the diazonium salt solution is then treated with a nitrite salt, such as sodium nitrite, often in the presence of a copper catalyst in what can be considered a variation of the Sandmeyer reaction wikipedia.org.

X⁻⁺N₂-Ar-CN + NaNO₂ --(Cu⁺)--> O₂N-Ar-CN + N₂ + NaX

This method circumvents the issue of competing C-nitrosation on the phenol ring, as the nitroso group is introduced by replacing the diazonium group, not by direct electrophilic attack on the aromatic ring. This makes the diazotization-coupling approach a more strategic and often higher-yielding route for the synthesis of aryl nitrites from electron-deficient anilines.

The following table summarizes the key steps and reagents in this indirect pathway:

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Diazotization | 4-Aminobenzonitrile | NaNO₂, HCl (aq) | 4-Cyanobenzenediazonium chloride |

| 2. Nitrite Displacement | 4-Cyanobenzenediazonium chloride | NaNO₂, Cu(I) salt | This compound |

Conversion of Anilines to Diazonium Salts and Subsequent Derivatization

The classical and most versatile route to functionalizing an aromatic ring formerly bearing an amino group is through the formation of an aryl diazonium salt. masterorganicchemistry.com This process, known as diazotization, allows the exceptionally stable dinitrogen molecule (N₂) to act as a leaving group, facilitating substitution by a wide range of nucleophiles. masterorganicchemistry.comlumenlearning.com

The synthesis of the target compound, this compound, begins with the diazotization of 4-cyanoaniline. This reaction is typically performed in an acidic aqueous solution at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. lumenlearning.com Sodium nitrite (NaNO₂) is added to a solution of the aniline (B41778) in a strong mineral acid, such as hydrochloric acid (HCl). csbsju.edu

The mechanism for this transformation involves several key steps:

Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). byjus.commnstate.edu

Formation of the Nitrosonium Ion: The nitrous acid is further protonated by the strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). csbsju.eduwvu.edu

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-cyanoaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate. byjus.com

Tautomerization and Dehydration: Following a series of proton transfers (tautomerization), the intermediate is protonated on the oxygen atom, which is subsequently eliminated as water to yield the stable 4-cyanophenyl diazonium cation. byjus.combyjus.com

Once the 4-cyanophenyl diazonium salt is formed in situ, the subsequent step is derivatization to introduce the nitrite ester functionality. This is achieved by introducing a source of nitrite ions, such as sodium nitrite, to the cold diazonium salt solution. The diazonium group (-N₂⁺) is replaced by the nitrite group (-ONO). However, this reaction must be carefully controlled, as the nitrite ion is an ambident nucleophile, capable of attacking with either the oxygen or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isomeric nitro compound (4-cyanonitrobenzene). Furthermore, reaction with water to form a phenol is a common side reaction if the temperature is not strictly controlled. mnstate.edu

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Material | Primary Aromatic Amine (e.g., 4-cyanoaniline) | Source of the aryl group. | csbsju.eduorganic-chemistry.org |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Source of the nitrosonium ion (NO⁺) precursor. | masterorganicchemistry.comwvu.edu |

| Acid | HCl, H₂SO₄ | Catalyzes the formation of the nitrosonium ion from NaNO₂. | csbsju.eduorganic-chemistry.org |

| Temperature | 0–5 °C | Stabilizes the diazonium salt and prevents premature decomposition to phenol. | lumenlearning.com |

| Solvent | Water | Typical solvent for generating the diazonium salt. | mnstate.edu |

Controlled Reduction or Substitution Strategies

Alternative synthetic routes that bypass the diazonium intermediate can also be considered, primarily involving substitution strategies. Direct synthesis via controlled reduction of a precursor is generally not a viable pathway for aryl nitrites.

Substitution Strategies: A plausible alternative for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org This strategy requires an aromatic ring that is "activated" towards nucleophilic attack. The presence of a strong electron-withdrawing group, such as the cyano (-CN) group in the target molecule, facilitates this type of reaction. libretexts.orgyoutube.com

In this approach, a suitable precursor like 4-chlorobenzonitrile (B146240) or 4-fluorobenzonitrile (B33359) would be reacted with a nitrite salt, such as sodium nitrite or the more reactive silver nitrite. The cyano group at the para position strongly activates the carbon atom bearing the halogen leaving group, making it susceptible to attack by the nitrite ion nucleophile. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. libretexts.org Subsequent elimination of the halide ion restores the aromaticity and yields the final product.

As with the diazonium route, the formation of the corresponding nitro compound via N-attack of the ambident nitrite nucleophile is a competing reaction pathway. acs.org The choice of solvent and counter-ion (e.g., Na⁺ vs. Ag⁺) can influence the ratio of O- to N-alkylation.

| Aryl Substrate | Nucleophile | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Sodium Nitrite (NaNO₂) | Dimethylformamide (DMF) | Highly activated substrate due to two nitro groups. | acs.org |

| 4-Nitrofluorobenzene | Potassium Nitrite (KNO₂) | Dimethyl sulfoxide (B87167) (DMSO) | Fluorine is an excellent leaving group in SNAr reactions. | acs.org |

| 4-Chlorobenzonitrile | Silver Nitrite (AgNO₂) | Acetonitrile | The cyano group activates the ring for substitution. Silver ions can assist in halide removal. | libretexts.org |

Purification Techniques for Aryl Nitrite Compounds in Research Settings

The purification of the target compound, this compound, requires careful consideration of its potential instability. Aryl and alkyl nitrites are known to be sensitive to heat, light, and acid, which can cause decomposition. researchgate.net Therefore, purification methodologies must be mild and efficient.

Liquid-Liquid Extraction: Following the synthesis, a primary workup often involves liquid-liquid extraction. The reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water to remove inorganic salts, a mild base like aqueous sodium bicarbonate to neutralize any residual acid, and finally with brine to remove excess water. scienceready.com.auflinnsci.com

Chromatography: For high purity required in research settings, column chromatography is the most effective technique. researchgate.net

Stationary Phase: Silica gel is the most common stationary phase.

Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product, any unreacted starting materials, and byproducts like the isomeric 4-cyanonitrobenzene.

Conditions: Due to the potential thermal lability of the nitrite ester, care should be taken to avoid heat buildup in the column.

Crystallization: If this compound is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly. The pure compound will crystallize out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is usually determined empirically.

Distillation: While effective for many esters, distillation is often not suitable for thermally sensitive compounds like nitrites unless performed under high vacuum (Kugelrohr distillation). scienceready.com.auresearchgate.net The reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition. This method is only applicable if the compound is a liquid or a low-melting solid.

Throughout the purification process, exposure to strong light should be minimized, and acidic conditions should be avoided to prevent degradation of the target compound.

Fundamental Chemical Reactivity and Transformation Pathways

Electrophilic Character of the Nitrite (B80452) Group

The nitrite group (-ONO) is inherently electrophilic at the nitrogen atom. This electrophilicity is a key determinant of its chemical reactivity, particularly in reactions with nucleophiles.

Nucleophilic Attack on the Nitrogen Center

The nitrogen atom of the nitrite group in 4-cyanophenyl nitrite is susceptible to attack by nucleophiles. The electron-withdrawing cyano group in the para position of the phenyl ring is expected to enhance the electrophilic character of the nitrogen atom by pulling electron density away from the nitrite moiety.

A general representation of nucleophilic attack on an aryl nitrite is as follows: Ar-O-N=O + Nu⁻ → [Ar-O⁻ + Nu-N=O]

Where 'Ar' represents the 4-cyanophenyl group and 'Nu⁻' is a nucleophile. The specific outcomes of such reactions with this compound would depend on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles could lead to the displacement of the 4-cyanophenoxide ion.

Generation of Nitrosonium Ions (NO⁺) and Related Electrophiles

In the presence of strong acids, nitrite esters can be protonated, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺). This process is crucial in various chemical transformations, including diazotization reactions of primary amines.

The generation of the nitrosonium ion can be represented as: Ar-O-N=O + H⁺ ⇌ Ar-O-N⁺(H)=O Ar-O-N⁺(H)=O → Ar-OH + NO⁺

The 4-cyanophenol formed is a stable leaving group, facilitating the generation of the nitrosonium ion. The nitrosonium ion is a potent electrophile that can participate in various reactions, such as electrophilic aromatic substitution or addition to alkenes.

Radical Chemistry Mediated by Nitrite Esters

Nitrite esters are known to undergo homolytic cleavage of the O-N bond, initiating radical reactions. This reactivity is often induced by heat or light.

Homolytic Cleavage of the O-N Bond

The O-N bond in this compound can break homolytically to generate a 4-cyanophenoxy radical and a nitric oxide radical.

Ar-O-N=O → Ar-O• + •N=O

The energy required for this bond cleavage is a critical factor in determining the compound's utility as a radical initiator. The stability of the resulting 4-cyanophenoxy radical, which can be stabilized by resonance involving the cyano group and the aromatic ring, would influence the ease of this homolysis.

Role in Radical Chain Reactions

Once formed, the 4-cyanophenoxy and nitric oxide radicals can initiate and participate in radical chain reactions. The 4-cyanophenoxy radical can abstract a hydrogen atom from a suitable donor, generating 4-cyanophenol and a new radical. Nitric oxide is a stable radical that can act as a radical scavenger or participate in various coupling and propagation steps.

The general steps in a radical chain reaction initiated by an aryl nitrite are:

Initiation: Ar-O-N=O → Ar-O• + •N=O

Propagation:

Ar-O• + R-H → Ar-OH + R•

R• + Substrate → Product + R'•

Termination: Combination of any two radical species.

Oxidative and Reductive Transformations Involving the Nitrite Moiety

The nitrogen atom in the nitrite group has an oxidation state of +3, making it susceptible to both oxidation and reduction.

Oxidative Transformations: The nitrite moiety can be oxidized to a nitrate (B79036) group (oxidation state +5). This transformation typically requires strong oxidizing agents. For this compound, this would yield 4-cyanophenyl nitrate.

Reductive Transformations: Reduction of the nitrite group can lead to various products depending on the reducing agent and reaction conditions. Mild reduction might yield nitric oxide (NO) and the 4-cyanophenoxide ion. Stronger reducing agents could potentially reduce the nitrogen further to species like N₂O, N₂, or even ammonia, with concomitant cleavage of the O-N bond. The presence of the electron-withdrawing cyano group might influence the reduction potential of the nitrite moiety.

| Transformation Pathway | Reactant(s) | Key Intermediate(s)/Species | Product(s) |

| Nucleophilic Attack | Nucleophile (e.g., RO⁻, RNH₂) | Transition state | 4-Cyanophenoxide, Nitrosyl derivative |

| Nitrosonium Ion Generation | Strong Acid (e.g., H₂SO₄) | Protonated nitrite, Nitrosonium ion (NO⁺) | 4-Cyanophenol, Nitrosonium salt |

| Homolytic Cleavage | Heat or Light (hν) | 4-Cyanophenoxy radical, Nitric oxide radical | Radicals for chain reactions |

| Oxidation | Oxidizing Agent (e.g., O₃, KMnO₄) | - | 4-Cyanophenyl nitrate |

| Reduction | Reducing Agent (e.g., LiAlH₄, NaBH₄) | - | 4-Cyanophenol, various nitrogen species (NO, N₂O, etc.) |

Despite a comprehensive search for scholarly articles, academic papers, and information within reputable chemical databases, no specific information was found for the chemical compound “this compound.” Consequently, it is not possible to generate an article that adheres to the provided outline, which requires detailed, scientifically accurate content based on research findings.

The search strategy included broad queries about the compound's chemical reactivity and transformation pathways, as well as more focused searches on the electronic and steric effects of the 4-cyanophenyl substituent. The searches were performed using various keyword combinations, including "this compound chemical reactivity," "synthesis and reactions of this compound," "electronic and steric effects in this compound," "kinetic studies of this compound reactions," and "transformation pathways of aryl nitrites with electron-withdrawing groups."

The search results yielded general information on related topics, such as:

The electronic and steric effects of the cyano group on aromatic systems in general.

The reactivity of other organic nitrites and nitro compounds.

The synthesis of various compounds containing a 4-cyanophenyl group.

General principles of chemical reactivity and kinetics.

However, no documents, studies, or data tables specifically pertaining to this compound could be located. This suggests that the compound may not be well-studied, or that research on its specific chemical properties as requested in the outline is not publicly available. Without any specific data on the reactivity, kinetics, or transformation pathways of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Therefore, the requested article on "this compound" focusing on the specified outline cannot be provided.

Detailed Mechanistic Investigations of 4 Cyanophenyl Nitrite Reactions

Kinetic Studies for Reaction Order and Rate Constant Determination

Methodology: The concentration of 4-cyanophenyl nitrite (B80452) over time would be monitored using techniques like UV-Vis spectroscopy, by observing the disappearance of its characteristic absorption band, or by High-Performance Liquid Chromatography (HPLC). By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined.

Hypothetical Data:

Consider the hypothetical decomposition of 4-cyanophenyl nitrite. A kinetic study might yield the following data:

| Experiment | Initial [this compound] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 3.0 x 10⁻⁵ |

| 3 | 0.30 | 4.5 x 10⁻⁵ |

From this data, it can be inferred that the reaction is first-order with respect to this compound, as doubling the initial concentration doubles the initial rate. The rate law would be: Rate = k[this compound], and the rate constant (k) could be calculated.

Identification and Characterization of Transient Reaction Intermediates

Many reactions proceed through short-lived, high-energy species known as transient intermediates. Identifying and characterizing these intermediates is key to understanding the reaction pathway. For reactions involving this compound, potential intermediates could include radicals, carbocations, or other reactive species.

Methodology: Techniques such as flash photolysis coupled with transient absorption spectroscopy can be used to generate and detect short-lived species. In this method, a short, intense pulse of light initiates the reaction, and the subsequent changes in absorbance are monitored over very short timescales (femtoseconds to milliseconds). Other techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for detecting and characterizing radical intermediates.

Exploration of Transition States through Computational Modeling

Transition states are the highest energy points along a reaction coordinate and represent the barrier that must be overcome for a reaction to occur. They are inherently transient and cannot be directly observed experimentally. Computational chemistry provides powerful tools to model these transition states.

Methodology: Using quantum mechanical methods such as Density Functional Theory (DFT), the potential energy surface of a reaction involving this compound can be calculated. This allows for the location and characterization of the structures and energies of reactants, products, intermediates, and, most importantly, the transition states connecting them. The calculated activation energy can then be compared with experimental kinetic data.

Solvent Effects on Reaction Mechanisms and Stereochemical Outcomes

The choice of solvent can have a profound impact on reaction rates and mechanisms. wikipedia.orgchemrxiv.orgresearchgate.net Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy profile of the reaction. wikipedia.orgchemrxiv.org For reactions of this compound, moving from a nonpolar to a polar solvent could significantly alter the reaction pathway, especially if charged intermediates or transition states are involved. wikipedia.orgresearchgate.net

General Principles:

Polar protic solvents (e.g., water, ethanol) are effective at solvating both cations and anions and can participate in hydrogen bonding.

Polar aprotic solvents (e.g., acetone, DMSO) possess dipoles to solvate charged species but lack acidic protons.

Nonpolar solvents (e.g., hexane, benzene) interact weakly with polar molecules.

A change in solvent could, for instance, favor a unimolecular (SN1-type) pathway involving a charged intermediate in a polar solvent, whereas a bimolecular (SN2-type) pathway might be favored in a less polar environment.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.orgtaylorandfrancis.com By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the position of that atom in the products can be determined, providing unambiguous evidence for a particular reaction pathway. wikipedia.org

Application to this compound: For example, to investigate the mechanism of a rearrangement reaction of this compound, one could synthesize the starting material with a ¹³C label at the cyano group. After the reaction, the position of the ¹³C label in the product molecule would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. This would reveal whether the cyano group migrated or remained in its original position relative to the rest of the molecule, thereby distinguishing between different possible mechanisms. wikipedia.org Similarly, labeling the nitrite group with ¹⁵N or ¹⁸O could provide insights into the transformations involving this functional group. nih.govthieme-connect.de

Advanced Spectroscopic Probes for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR for Connectivity and Environment Analysis

High-resolution 1D NMR spectroscopy provides fundamental information about the molecular structure of 4-cyanophenyl nitrite (B80452) by identifying the different chemical environments of the hydrogen, carbon, and nitrogen atoms.

¹H NMR: The proton NMR spectrum of 4-cyanophenyl nitrite is expected to show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. Due to the magnetic asymmetry introduced by the different substituents (-CN and -ONO), the aromatic protons would appear as a complex second-order system, often approximated as two distinct doublets (an AA'BB' system). The protons closer to the electron-withdrawing cyano and nitrite groups would be deshielded and appear at a higher chemical shift (downfield).

¹³C NMR: The carbon NMR spectrum provides direct insight into the carbon skeleton. bhu.ac.inudel.edu Due to the molecule's symmetry, four signals are expected for the aromatic carbons, in addition to a signal for the nitrile carbon. Quaternary carbons, those not bonded to any hydrogen, typically show signals of lower intensity. hw.ac.uk The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the electronegative oxygen of the nitrite group and the carbon of the nitrile group are expected to be significantly downfield.

¹⁵N NMR: Nitrogen-15 NMR is a powerful technique for studying nitrogen-containing compounds, despite the low natural abundance and lower sensitivity of the ¹⁵N isotope. huji.ac.ilwikipedia.org The spectrum for this compound would be expected to show two distinct resonances corresponding to the two different nitrogen environments: one for the nitrile nitrogen (-C≡N) and another for the nitrite nitrogen (-O-N=O). The chemical shifts of these nuclei are highly sensitive to their electronic environment and bonding. researchgate.netresearchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| H-2, H-6 | ¹H | ~7.8 - 8.0 | Doublet (AA'BB' system), adjacent to the -CN group. |

| H-3, H-5 | ¹H | ~7.4 - 7.6 | Doublet (AA'BB' system), adjacent to the -ONO group. |

| C-1 | ¹³C | ~150 - 155 | Quaternary carbon attached to the -ONO group. |

| C-2, C-6 | ¹³C | ~122 - 128 | Aromatic CH carbons. |

| C-3, C-5 | ¹³C | ~133 - 138 | Aromatic CH carbons. |

| C-4 | ¹³C | ~110 - 115 | Quaternary carbon attached to the -CN group. |

| C≡N | ¹³C | ~117 - 120 | Nitrile carbon. |

| C≡N | ¹⁵N | ~-100 to -130 | Typical range for nitrile nitrogens. |

| O-N =O | ¹⁵N | ~+350 to +550 | Typical range for organic nitrites. |

Note: These are estimated values based on typical chemical shift ranges for substituted benzene derivatives, nitriles, and nitrites. Actual experimental values may vary depending on the solvent and other conditions.

Dynamic NMR Spectroscopy for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. nih.govnih.govspringernature.com For this compound, DNMR could be employed to investigate the rotational barrier around the C-O and O-N single bonds of the nitrite functional group (-O-N=O).

At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to allow for the observation of distinct conformers. As the temperature is increased, the rate of rotation increases. This increased rate of exchange between conformers would lead to a broadening of the corresponding NMR signals. At a specific temperature, known as the coalescence temperature, the separate signals merge into a single, broad peak. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR signals and confirming the molecule's connectivity. science.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecules, but they operate on different principles and have different selection rules, often resulting in complementary information.

Vibrational Mode Assignment for Functional Group Confirmation

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its three main structural components: the p-disubstituted benzene ring, the nitrile group, and the nitrite group.

Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is a strong and sharp band in both IR and Raman spectra, appearing in a relatively uncongested region of the spectrum. Its position is sensitive to electronic effects and conjugation. researchgate.net

Nitrite Group (-O-N=O): This group gives rise to two characteristic stretching vibrations: an asymmetric stretch (N=O) at a higher frequency and a symmetric stretch (N-O) at a lower frequency. The asymmetric stretch is typically very strong in the IR spectrum.

Aromatic Ring: The p-disubstituted benzene ring has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending bands in the 800-900 cm⁻¹ region, which are indicative of the 1,4-substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Strong, Sharp | Strong |

| Nitrite (-ONO) | N=O Asymmetric Stretch | 1650 - 1680 | Very Strong | Weak |

| Nitrite (-ONO) | N-O Symmetric Stretch | 1610 - 1625 | Strong | Medium |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium | Medium |

| Aromatic Ring | C=C Stretch | 1590 - 1610, 1480 - 1520 | Medium to Strong | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 820 - 860 | Strong | Weak |

Note: These are typical frequency ranges. The exact positions can be influenced by the molecular environment and physical state.

In-Situ IR Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ IR spectroscopy is a powerful analytical method that allows for the real-time monitoring of a chemical reaction as it happens, without the need to isolate components from the reaction mixture. nih.gov This technique is particularly valuable for studying reactive or unstable species like this compound and for elucidating reaction mechanisms.

For example, in a reaction to synthesize this compound (e.g., from the diazotization of 4-aminobenzonitrile (B131773) followed by reaction with a nitrite source), an in-situ IR probe could be immersed in the reaction vessel. By collecting spectra at regular intervals, one could monitor the progress of the reaction by observing:

The disappearance of vibrational bands corresponding to the starting materials (e.g., the N-H stretches of the amino group).

The appearance and growth of characteristic bands of the this compound product, specifically the strong C≡N stretch around 2230 cm⁻¹ and the very strong N=O asymmetric stretch around 1660 cm⁻¹.

This continuous monitoring provides valuable kinetic data and can help identify the formation of any transient intermediates that may have their own unique vibrational signatures, offering deeper mechanistic insights into the chemical transformation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C7H4N2O2.

The theoretical exact mass of the molecular ion [M]+• can be calculated by summing the precise masses of its constituent isotopes. This calculated value can then be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C7H4N2O2 |

| Theoretical Exact Mass | 148.0273 Da |

| Expected Ion | [M]+• |

Note: This table is based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion, typically the molecular ion, to provide detailed structural information. The fragmentation of this compound is expected to be influenced by the presence of the aromatic ring, the cyano group, and the nitrite group.

Upon electron ionization, the molecular ion [C7H4N2O2]+• would be formed. Key fragmentation pathways would likely involve the cleavage of the fragile O–NO bond or the C–O bond. Common fragmentation patterns in mass spectrometry arise from the loss of small, stable neutral molecules chemguide.co.uk. For aryl nitrites, the primary fragmentation is often the loss of a nitro radical (•NO2) or nitric oxide (•NO) ojp.gov.

Expected fragmentation pathways for this compound include:

Loss of •NO2: Cleavage of the C–O bond would result in the formation of a 4-cyanophenoxy radical and a nitronium cation, or more likely, the loss of a neutral •NO2 radical, leading to a cyanophenyl cation at m/z 102.

Loss of •NO: Cleavage of the O–NO bond would lead to the formation of a 4-cyanophenoxy cation at m/z 118.

Fragmentation of the aromatic ring: The cyanophenyl cation could further fragment by losing HCN, a characteristic fragmentation of benzonitriles, resulting in an ion at m/z 75 nist.gov.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 148 | 118 | •NO |

| 148 | 102 | •NO2 |

| 102 | 75 | HCN |

Note: This table represents predicted fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The chromophores in this compound—the phenyl ring, the cyano group, and the nitrite group—are expected to give rise to characteristic absorption bands.

The absorption spectrum is anticipated to be dominated by π → π* transitions associated with the aromatic system, which are typically intense. The presence of the electron-withdrawing cyano and nitrite groups, conjugated with the phenyl ring, would likely cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. Additionally, the nitrite group possesses non-bonding electrons (n electrons) on the oxygen atoms, which could lead to weaker n → π* transitions at longer wavelengths. For comparison, the UV spectrum of p-cyanophenol shows absorption maxima that can serve as a reference point nih.govnist.gov.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted Wavelength (λmax) Range (nm) | Chromophore |

| π → π | 220-280 | Phenyl ring, C≡N, O–N=O |

| n → π | > 280 | O–N=O |

Note: The predicted values are estimations based on the electronic properties of the functional groups.

UV-Vis spectroscopy can also be a powerful tool for monitoring the progress of reactions involving this compound. For instance, in a reaction where the nitrite group is substituted or the aromatic system is altered, the changes in the UV-Vis spectrum can be followed over time. The disappearance of an absorption band corresponding to the starting material or the appearance of a new band for the product can be used to determine the reaction kinetics.

X-Ray Diffraction for Solid-State Molecular Architecture (if applicable to a specific crystalline derivative)

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While no experimental crystal structure for this compound has been found in the searched literature, predictions can be made about its potential solid-state architecture should a suitable crystalline form be obtained.

The molecular structure would be confirmed, including bond lengths, bond angles, and the planarity of the phenyl ring. The crystal packing would be influenced by intermolecular interactions. In the case of this compound, dipole-dipole interactions arising from the polar cyano and nitrite groups would likely play a significant role in the packing arrangement. Pi-stacking interactions between the aromatic rings of adjacent molecules might also be observed. The study of crystal structures of substituted phenyl compounds can provide insights into how different functional groups direct the crystal packing mdpi.commdpi.comnih.gov.

Should different crystalline forms exist, a phenomenon known as polymorphism, X-ray diffraction would be essential to characterize each polymorph, as they can exhibit different physical properties.

Computational and Theoretical Investigations of 4 Cyanophenyl Nitrite

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

For 4-cyanophenyl nitrite (B80452), DFT would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The calculated vibrational frequencies can aid in the interpretation of experimental IR spectra and confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). Theoretical studies on similar heterocyclic compounds have successfully used DFT methods, such as B3LYP with a 6-311G** basis set, to calculate vibrational frequencies and structural parameters, showing good agreement with experimental data researchgate.net.

While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation, which does not adequately account for electron correlation—the interaction between individual electrons. wikipedia.orguba.arststephens.net.in Methods like Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI) provide more accurate electronic energies and properties, albeit at a higher computational expense. ststephens.net.inepfl.chyoutube.com

For 4-cyanophenyl nitrite, applying post-Hartree-Fock methods would yield a more refined description of its electronic structure and energetics. This is particularly important for understanding reaction mechanisms and excited states, where electron correlation effects are more pronounced. wikipedia.orguba.ar These methods can provide more accurate bond dissociation energies and reaction enthalpies compared to Hartree-Fock calculations. epfl.ch

Analysis of Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity and the types of reactions it is likely to undergo. wikipedia.org

For this compound, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the nitrite group and the phenyl ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO would be concentrated on electron-deficient areas, like the cyano group, suggesting its propensity to react with nucleophiles. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors, based on DFT, provide a quantitative measure of a molecule's reactivity and stability. researchgate.net Key descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net Theoretical studies on other organic molecules have utilized these descriptors to predict their toxicological and biomedical properties. researchgate.net

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the in silico modeling of chemical reactions, providing a detailed picture of the reaction mechanism. This involves mapping the potential energy surface of the reacting system to identify the minimum energy pathway from reactants to products.

For this compound, this could involve studying its decomposition pathways, its reactions with other molecules, or its role in synthetic transformations. A critical part of this modeling is the location of transition states—the highest energy points along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods can be used to locate transition states. By characterizing the transition state, one can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. nih.gov

As mentioned in section 6.1.1, DFT calculations can provide theoretical IR spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the structure of this compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. The accuracy of these predictions has been shown to be significantly improved when computational data is integrated with experimental spectra. nih.gov

Below is a hypothetical table of predicted spectroscopic data for this compound, which would be generated from such calculations.

| Spectroscopic Data | Predicted Value |

| ¹H NMR (ppm) | Phenyl Protons: 7.5-8.0 |

| ¹³C NMR (ppm) | Cyano Carbon: ~118, Phenyl Carbons: 120-140 |

| IR Frequency (cm⁻¹) | C≡N stretch: ~2230, N=O stretch: ~1650, C-O stretch: ~1200 |

Note: These are illustrative values and would need to be confirmed by actual computational calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid) over time. nih.govnih.govmdpi.comresearchgate.net MD simulations use classical mechanics to calculate the forces between atoms and their subsequent motion. nih.gov

For this compound, MD simulations could be used for:

Conformational Analysis: To explore the different possible conformations of the molecule and their relative populations at a given temperature. This is particularly relevant for understanding the flexibility of the nitrite group relative to the phenyl ring.

Intermolecular Interactions: To study how this compound molecules interact with each other in a liquid or solid state. This can provide insights into its physical properties, such as boiling point and solubility. Simulations can also model the interaction of this compound with solvent molecules or other species in a mixture. umd.edu

MD simulations provide a dynamic picture of the molecular system, complementing the static information obtained from quantum chemical calculations. nih.gov

Applications of 4 Cyanophenyl Nitrite in Advanced Organic Synthesis

Use as a Reagent in Nitrosation and Diazo Transfer Reactions

4-Cyanophenyl nitrite (B80452) functions as an effective reagent for nitrosation and the generation of diazonium species, which are pivotal intermediates in organic synthesis. Aryl and alkyl nitrites are well-established sources of the nitrosonium ion (NO⁺) or its equivalents, which are crucial for these transformations. researchgate.netnih.govnih.gov

In nitrosation reactions, 4-cyanophenyl nitrite can introduce a nitroso (-NO) group into a target molecule. This is particularly effective for the C-nitrosation of activated methylene (B1212753) compounds and the N-nitrosation of secondary amines. The reactivity of this compound is conceptually enhanced by the electron-withdrawing 4-cyano group. This group polarizes the O-N bond, increasing the electrophilicity of the nitrogen atom and making the transfer of the nitroso group more facile compared to aryl nitrites bearing electron-donating groups. Alkyl nitrites are known to be powerful nitrosating agents under mild conditions. nih.gov

In diazo transfer reactions, the primary application of this compound is the diazotization of primary aromatic amines. This reaction proceeds by treating the amine with the aryl nitrite, typically in a suitable organic solvent, to generate an aryl diazonium salt in situ. scirp.orgacs.org These diazonium salts are highly valuable synthetic intermediates, serving as precursors for a multitude of functional groups. libretexts.org The use of an organic-soluble reagent like this compound offers an alternative to the traditional aqueous sodium nitrite/mineral acid system, allowing the reaction to be performed under non-aqueous or anhydrous conditions. researchgate.net

The table below illustrates representative diazotization reactions where an aryl or alkyl nitrite is used, a role for which this compound is conceptually well-suited.

| Substrate (Amine) | Nitrite Reagent | Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| Aniline (B41778) | iso-Amyl nitrite | Organic Solvent | Benzenediazonium salt | scirp.org |

| Substituted Aryl Amines | tert-Butyl nitrite | Copper(II) Halide | Aryl Diazonium Halide | scirp.org |

| Fluorenyl amines | 2-Nitropropane (as NO source) | KSeCN, TBAI, O₂ | Fluorenyl diazonium species | acs.org |

Participation in C-N, C-O, and C-C Bond Forming Methodologies

While not typically incorporated into the final product, this compound is a critical enabler of various bond-forming reactions by generating highly reactive intermediates. Its primary role is the conversion of stable precursor molecules, such as anilines, into versatile diazonium salts. These salts are subsequently used in a wide array of transformations that form carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. libretexts.org

C-N Bond Formation: Aryl diazonium salts, generated using this compound, can be converted into aryl azides by reaction with sodium azide (B81097) (NaN₃). They can also couple with activated aromatic rings, such as phenols and anilines, to form azo compounds, which constitutes a C-N bond-forming reaction. libretexts.org

C-O Bond Formation: The hydrolysis of a diazonium salt in water is a classic method for synthesizing phenols, effectively forming a C-O bond by replacing the diazonium group with a hydroxyl group.

C-C Bond Formation: The utility of diazonium salts extends to C-C bond formation through several named reactions.

Sandmeyer Reaction: Copper(I) cyanide can be used to displace the diazonium group, installing a nitrile (cyano) group and forming a new C-C bond. This is a powerful method for introducing the cyano functionality into an aromatic ring. tcichemicals.com

Gomberg-Bachmann Reaction: This reaction allows for the formation of biaryl compounds through the coupling of the diazonium salt with another aromatic compound.

Meerwein Arylation: In this reaction, the aryl group from the diazonium salt adds across an activated alkene, forming a new C-C bond.

The following table summarizes key transformations of aryl diazonium salts, which can be readily prepared using this compound as the diazotizing agent.

| Reaction Name | Reagent(s) | Bond Formed | Product Type | Reference |

|---|---|---|---|---|

| Sandmeyer (Cyanation) | CuCN | C-C | Aryl Nitrile | tcichemicals.com |

| Sandmeyer (Halogenation) | CuCl, CuBr, CuI | C-Halogen | Aryl Halide | libretexts.org |

| Schiemann Reaction | HBF₄ or NaBF₄, heat | C-F | Aryl Fluoride | libretexts.org |

| Hydrolysis | H₂O, heat | C-O | Phenol (B47542) | libretexts.org |

| Azide Formation | NaN₃ | C-N | Aryl Azide | libretexts.org |

| Azo Coupling | Activated Arene (e.g., Phenol) | N=N (linking two C atoms) | Azo Compound | scirp.org |

Catalytic Roles and Mediating Effects in Complex Organic Transformations

This compound is best described as a reaction mediator or stoichiometric promoter rather than a true catalyst. In many complex transformations, it serves as an essential reagent that initiates a reaction sequence or generates a key intermediate within a catalytic cycle, which is then acted upon by the primary catalyst.

For example, in transition metal-catalyzed cross-coupling reactions, an amine substrate is often unreactive. Diazotization with this compound converts the inert amino group into a highly reactive diazonium group (-N₂⁺), which is an excellent leaving group. libretexts.org This in situ generated aryl diazonium salt can then readily enter the catalytic cycle of a palladium, copper, or nickel catalyst to participate in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira-type couplings), where the diazonium group is replaced by a new C-C bond.

Stereoselective and Enantioselective Applications (Conceptual Framework)

While specific examples of this compound being used in stereoselective reactions are not prominently documented, a conceptual framework for its application can be constructed based on established principles of asymmetric catalysis. Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com

The key to its potential application lies in the generation of reactive intermediates in a chiral environment.

Conceptual Scenario 1: Asymmetric Arylation

Intermediate Generation: this compound reacts with a prochiral aniline derivative or generates an aryl radical/diazonium species.

Chiral Environment: This reactive intermediate is generated in the presence of a chiral transition metal catalyst (e.g., complexes of palladium, copper, or rhodium with chiral ligands).

Stereoselective Bond Formation: The chiral catalyst complex coordinates with the intermediate and directs its subsequent reaction with a nucleophile or coupling partner. For instance, in an asymmetric Meerwein-type arylation, the chiral catalyst would control the facial selectivity of the addition of the aryl group to a prochiral alkene, leading to an enantiomerically enriched product.

Conceptual Scenario 2: Desymmetrization A meso compound containing two equivalent primary amino groups could be selectively mono-diazotized in the presence of a chiral base or enzyme. The resulting intermediate, when carried forward, would lead to a chiral product. While direct involvement of this compound in creating the stereocenter is indirect, its role in initiating the transformation under conditions compatible with chiral catalysts is enabling.

The development of such applications would depend on the compatibility of this compound and its byproducts (4-cyanophenol) with the chiral catalyst system, ensuring that the catalyst's activity and enantioselectivity are not compromised.

Integration into Multi-Component Reactions and Cascade Processes

The ability of this compound to generate highly reactive intermediates in situ makes it an excellent candidate for integration into multi-component reactions (MCRs) and cascade (or tandem) processes. These strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity.

Multi-Component Reactions (MCRs): MCRs involve the combination of three or more reactants in a single pot to form a product that incorporates portions of all reactants. nih.gov this compound could act as a key component to generate a transient electrophile, such as a diazonium ion, which is immediately trapped by other components in the reaction mixture. For instance, a hypothetical MCR could involve an aniline, this compound, and a nucleophile (like a 1,3-dicarbonyl compound). The aniline is first converted to a diazonium salt, which is then immediately attacked by the enolate of the dicarbonyl compound to form a new C-C or C-N bond, all in one pot.

Cascade Processes: A cascade reaction is a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. This compound can initiate such a cascade.

Diazotization-Cyclization Cascade: An appropriately substituted aniline could be treated with this compound to form a diazonium salt. If the molecule contains a suitably positioned internal nucleophile (e.g., a hydroxyl, thiol, or activated aromatic ring), the diazonium salt could be trapped intramolecularly, leading to the formation of a heterocyclic ring system in a single synthetic operation. This approach avoids the handling of potentially unstable diazonium salt intermediates. Tandem diazotization and azo coupling sequences have been reported using nitrite sources. acs.org

The use of an organic-soluble reagent like this compound is particularly advantageous for these processes, as it allows for greater control over reaction conditions and solvent choice compared to aqueous systems.

Future Research Directions and Conceptual Advancements in Aryl Nitrite Chemistry

Development of Green Chemistry Approaches for Nitrite (B80452) Synthesis and Utilization

The traditional synthesis of organic nitrites often involves the use of sodium nitrite in a strong acid solution, a method that can generate significant waste and require careful handling. wikipedia.org The principles of green chemistry encourage the development of more sustainable alternatives. Future research in the synthesis of 4-Cyanophenyl nitrite and other aryl nitrites is conceptually directed towards methods that minimize hazardous reagents and solvents, improve energy efficiency, and reduce waste streams.

One promising approach is the use of solid acid catalysts, such as potassium hydrogen sulfate (KHSO₄), which can facilitate reactions under solvent-free conditions, simplifying work-up procedures and reducing the environmental impact. researchgate.net The development of one-pot syntheses, where multiple reaction steps are combined without isolating intermediates, also aligns with green chemistry principles. nih.gov For instance, procedures that utilize milder oxidizing agents or catalytic systems that can be easily recovered and reused are highly desirable. researchgate.netrsc.org The use of alternative energy sources like microwave irradiation could also offer a more efficient and faster route to these compounds compared to conventional heating. nih.gov

In terms of utilization, alkyl nitrites like tert-butyl nitrite (TBN) have been shown to be efficient diazotizing reagents in acetic acid, a relatively benign solvent. rsc.org This process often requires minimal purification, with simple evaporation of the solvent yielding a clean product. rsc.org Extending such efficient, low-waste protocols to aryl nitrites for transformations like the conversion of aryl hydrazines to aryl azides or amides to carboxylic acids represents a key direction for future green chemistry applications. rsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for Aryl Nitrites

| Feature | Traditional Method (e.g., NaNO₂/H₂SO₄) | Potential Green Chemistry Approach |

|---|---|---|

| Acid | Strong mineral acids (e.g., H₂SO₄) | Recyclable solid acids (e.g., KHSO₄) researchgate.net |

| Solvent | Often requires aqueous work-up | Solvent-free conditions or green solvents (e.g., acetic acid) rsc.org |

| Efficiency | Can have moderate to good yields | Potentially higher yields and shorter reaction times nih.govrsc.org |

| Waste | Generates salt by-products and acidic waste | Minimal waste, catalyst may be recyclable |

| Energy | Conventional heating | Microwave irradiation, room temperature reactions nih.govrsc.org |

Exploration of Photocatalytic and Electrocatalytic Applications

The electrochemical reduction of nitrite (NO₂⁻) is a field of significant interest for both environmental remediation and the synthesis of value-added chemicals like ammonia (NH₃). nih.govrsc.orgresearchgate.net This process can be achieved under mild conditions, offering a sustainable alternative to traditional industrial methods. nih.gov The development of efficient and selective electrocatalysts is crucial for these applications. nih.govnih.gov While much research has focused on inorganic catalysts, the potential for organic molecules like this compound to participate in or mediate electrocatalytic cycles is an emerging conceptual area.

Conceptually, an aryl nitrite could be electrochemically reduced at a cathode. The resulting species might then participate in catalytic cycles, for example, by transferring a nitrogen-containing group to a substrate. The electronic properties of the aryl ring, modified by substituents like the cyano group in this compound, could be tuned to control the reduction potential and the reactivity of the intermediates. Research into electrocatalytic nitrate (B79036) and nitrite reduction has highlighted the importance of catalyst design in controlling product selectivity, whether towards ammonia or other nitrogen-containing products. mdpi.comresearchgate.netdntb.gov.ua

Similarly, in photocatalysis, a molecule like this compound could be excited by light to a higher energy state, enabling it to participate in redox reactions. For example, it could act as an oxidant in its excited state, or it could be reduced by a photocatalyst to generate reactive intermediates. The degradation of pollutants is a common application of photocatalysis, and aryl nitrites could conceptually be explored as photosensitizers or reagents in such systems. nih.govrsc.org

Design of Novel Aryl Nitrite-Based Reagents with Tunable Reactivity

Alkyl nitrites are valued as mild, inexpensive, and easy-to-handle reagents in organic synthesis, serving as sources of nitric oxide (NO) for diazotization, nitration, and oxidation reactions. eurekaselect.comresearchgate.net The reactivity of these compounds can be influenced by the structure of the alkyl group. rsc.org For aryl nitrites, the aromatic ring offers a versatile scaffold for tuning reactivity through the introduction of various substituents.

The cyano group (-CN) in this compound is a strong electron-withdrawing group. This electronic feature is expected to significantly influence the reactivity of the nitrite group compared to an unsubstituted phenyl nitrite or an aryl nitrite with an electron-donating group. For example, the electron-withdrawing nature of the cyano group could make the oxygen atoms of the nitrite more electrophilic, potentially enhancing its reactivity as a nitrosating agent.

Future research could focus on synthesizing a library of substituted aryl nitrites and systematically studying how different electronic and steric properties affect their performance in key organic transformations. This would allow for the rational design of bespoke reagents tailored for specific applications, such as selective nitrosation or oxidation reactions. wikipedia.orgorganic-chemistry.org For instance, a metal-free method for synthesizing aryl nitriles from terminal alkynes using tert-butyl nitrite has been developed, demonstrating the power of these reagents as nitrogenating agents. organic-chemistry.orgacs.org Tailoring an aryl nitrite for similar transformations could offer new synthetic pathways.

Table 2: Conceptual Effect of Substituents on Aryl Nitrite Reactivity

| Substituent at para-position | Electronic Effect | Predicted Impact on Nitrite Group | Potential Application |

|---|---|---|---|

| -CN (cyano) | Strong electron-withdrawing | Increased electrophilicity | Enhanced nitrosating agent |

| -OCH₃ (methoxy) | Strong electron-donating | Increased nucleophilicity | Milder, more selective reagent |

| -NO₂ (nitro) | Very strong electron-withdrawing | Highly reactive oxidant | Powerful oxidation reactions |

Investigations into the Solid-State Reactivity and Stability

The stability of organic nitrites is a critical consideration for their storage and application. Alkyl nitrites are known to decompose over time, especially when exposed to light, water, and oxygen, producing nitrogen oxides, water, and alcohol. wikipedia.org The stability can be influenced by various factors, and stabilizers are sometimes employed. google.com

The investigation of this compound in the solid state would provide crucial insights into its shelf-life and handling requirements. The salt form of the nitrite source has been shown to influence the kinetics of nitrosamine formation in the solid state. nih.govusp.org For a molecular compound like this compound, factors such as crystal packing, polymorphism, and the presence of impurities could play a significant role in its solid-state stability and reactivity.

Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be essential to determine its melting point, decomposition temperature, and the energetic profile of its decomposition. Understanding the degradation pathways in the solid state is crucial. For instance, studies on ammonium nitrite have shown that its degradation into nitrogen gas and water can limit its availability for other reactions. nih.govusp.org Similar competitive degradation pathways could exist for aryl nitrites, and their study would be a key area of future research.

Potential for Material Science Applications (Conceptual Framework based on known applications of related compounds)

The rigid structure of the phenyl ring combined with the polar cyano and nitrite groups makes this compound an interesting building block for materials science. The conceptual framework for its applications can be built upon the known properties of related cyanophenyl-containing compounds.

Liquid Crystals: Molecules containing a cyanobiphenyl or cyanophenyl core are famous for their use in liquid crystal displays (LCDs). The cyano group provides a strong dipole moment, which is essential for aligning the molecules in an electric field. Polymers with cyanophenyl side chains, such as poly[n-(4'-cyanophenyl-4''-phenoxy)alkyl acrylate], have been shown to exhibit liquid crystalline properties. researcher.life It is conceivable that this compound, or polymers derived from it, could be designed to have liquid crystalline phases. The nitrite group would add another polar functionality, potentially influencing the mesophase behavior and dielectric properties of the material.

Polymers and Resins: The cyano group is a versatile functional group in polymer chemistry. Phthalonitrile resins, which are polymerized through nitrile groups, are known for their exceptional thermal and oxidative stability, making them suitable for high-performance applications in the aerospace and electronics industries. researchgate.net Bis(4-cyanophenyl) phenyl phosphate has been used as a comonomer to reduce the viscosity of phthalonitrile resins, improving their processability. researchgate.net Conceptually, a monomer containing the this compound structure could be incorporated into polymer chains. The nitrite group could serve as a latent reactive site, allowing for post-polymerization modification or cross-linking upon thermal or photochemical stimulation.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 4-cyanophenyl nitrite in reaction mixtures, and how are interferences addressed?

- Methodological Answer : Use spectrophotometric methods like the Griess reagent assay for nitrite detection, which involves diazotization and coupling reactions. For complex matrices, high-performance liquid chromatography (HPLC) with UV detection is preferred to separate this compound from interfering species. Calibration curves must be validated using nitrite standards (e.g., 4-nitrophenol derivatives) . To correct for background nitrite contamination (e.g., from solvents), subtract baseline values obtained from control experiments without the target compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation.

- Spill Management : Avoid dust formation; collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Decomposition Risks : Thermal decomposition releases toxic gases (e.g., hydrogen cyanide, nitrogen oxides). Monitor conditions below 47°C and use CO₂/alcohol-resistant foam for fire suppression .

Q. How can researchers confirm the purity of synthesized this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 46–47°C) with literature values .

- Chromatographic Methods : Use HPLC or GC-MS with reference standards (e.g., 4-nitrophenol derivatives) to identify impurities.

- Spectroscopy : FTIR and NMR (e.g., ¹H/¹³C) to verify functional groups (nitrile, nitrite) and rule out byproducts like nitroso compounds .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature) influence the stability and reactivity of this compound in aqueous systems?

- Methodological Answer :

- Kinetic Studies : Conduct time-series experiments under varying pH (4.8–7.6) and temperatures (20–50°C). Monitor nitrite release via Griess assay .

- Data Interpretation : Use Arrhenius plots to model decomposition rates. For example, acidic conditions may accelerate hydrolysis, while alkaline conditions stabilize the compound .

Q. What experimental designs are effective for resolving contradictions in nitrite accumulation data during this compound degradation studies?

- Methodological Answer :

- Replication and Controls : Repeat experiments with triplicate samples and include abiotic controls to distinguish biological vs. chemical degradation .

- Statistical Analysis : Apply one-way ANOVA with Bonferroni correction to compare nitrite concentrations across conditions (e.g., p < 0.05 for significance) .

- Case Study : In oxygen-limited environments, nitrite accumulation may fluctuate due to microbial competition between denitrification and DNRA pathways. Use chemostat cultures to isolate variables .

Q. How can statistical optimization methods improve the synthesis yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use Plackett-Burman screening to identify critical factors (e.g., reactant ratios, catalysts). Follow with Box-Behnken design for response surface optimization .

- Example Parameters :

| Factor | Optimal Range |

|---|---|

| Temperature | 40–45°C |

| Reaction Time | 2–4 hours |

| Solvent Polarity | Low (e.g., hexane) |

Q. What mechanisms underlie the interaction of this compound with microbial consortia in nitrogen cycling studies?

- Methodological Answer :

- Metagenomic Profiling : Use 16S rRNA sequencing to identify nitrite-oxidizing bacteria (NOB) and heterotrophic denitrifiers in enrichment cultures .

- Isotopic Tracers : Apply ¹⁵N-labeled nitrite to track assimilation pathways. For example, Shewanella loihica PV-4 preferentially reduces nitrate over nitrite under electron donor limitation .

Data Analysis and Reporting

Q. How should researchers address discrepancies between predicted and experimental nitrite concentrations in kinetic models?

- Methodological Answer :

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±5% for spectrophotometers) and sample handling (e.g., oxidation during storage) .

- Model Refinement : Incorporate terms for competing reactions (e.g., nitrite oxidation to nitrate) in rate equations. Use software like GraphPad Prism for nonlinear regression .

Q. What strategies ensure reproducibility in studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.